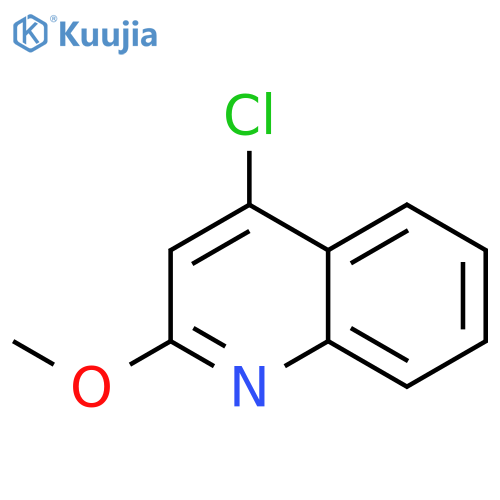Cas no 4295-05-0 (4-Chloro-2-methoxyquinoline)

4-Chloro-2-methoxyquinoline structure
商品名:4-Chloro-2-methoxyquinoline
4-Chloro-2-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-methoxyquinoline
- 2-Methoxy-4-chlor-chinolin
- 2-methoxy-4-chloroquinoline
- 4-Chlor-2-methoxychinolin
- 4-Chlor-2-methoxy-chinolin
- 4-chloro-2-methoxy-quinoline
- AK102765
- ANW-65416
- CTK8C0880
- KB-241324
- SureCN899079
- DTXSID00450046
- SCHEMBL12891997
- Quinoline, 4-chloro-2-methoxy-
- 4295-05-0
- BS-17255
- DB-357996
- SB67556
- CS-0150208
- NRHZVBQTBUCSQH-UHFFFAOYSA-N
- EN300-2139593
- SCHEMBL899079
- AKOS016005635
- F17332
- MFCD18254961
-
- MDL: MFCD18254961
- インチ: InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3
- InChIKey: NRHZVBQTBUCSQH-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=CC=CC=C2C(=C1)Cl
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.267±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 70-72 ºC
- ふってん: 276.7±20.0 ºC (760 Torr),
- フラッシュポイント: 121.1±21.8 ºC,
- ようかいど: ほとんど溶けない(0.031 g/l)(25ºC)、
4-Chloro-2-methoxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-200mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 200mg |
453.0CNY | 2021-07-10 | |
| Alichem | A189001304-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$1685.00 | 2023-09-01 | |
| abcr | AB482453-1 g |
4-Chloro-2-methoxyquinoline; . |
4295-05-0 | 1g |
€387.70 | 2022-07-29 | ||
| Chemenu | CM122957-1g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$356 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 1g |
1584.0CNY | 2021-07-10 | |
| Fluorochem | 229274-250mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 250mg |
£195.00 | 2022-02-28 | |
| Enamine | EN300-2139593-0.5g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 0.5g |
$141.0 | 2023-09-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GN767-100mg |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95+% | 100mg |
311CNY | 2021-05-07 | |
| Fluorochem | 229274-1g |
4-Chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
£305.00 | 2022-02-28 | |
| Enamine | EN300-2139593-1g |
4-chloro-2-methoxyquinoline |
4295-05-0 | 95% | 1g |
$181.0 | 2023-09-16 |
4-Chloro-2-methoxyquinoline 関連文献
-
Keith Jones,Xavier Roset,Sharon Rossiter,Philip Whitfield Org. Biomol. Chem. 2003 1 4380
-
G. B. Bressan,I. Giardi,G. Illuminati,P. Linda,G. Sleiter J. Chem. Soc. B 1971 225
4295-05-0 (4-Chloro-2-methoxyquinoline) 関連製品
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4295-05-0)4-Chloro-2-methoxyquinoline

清らかである:99%/99%
はかる:5g/10g
価格 ($):409.0/816.0